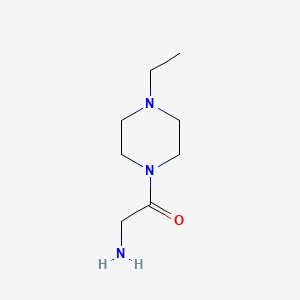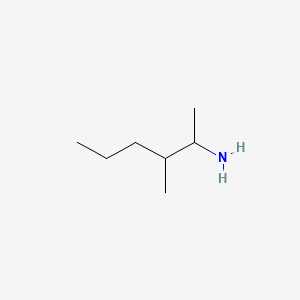![molecular formula C10H8N2O3S B12115376 Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)
Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-Dihydro-4-oxo-2-thiazolyl)amino]benzoesäure ist eine Verbindung, die eine Benzoesäuregruppe mit einem Thiazolring verbindet. Thiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, antimykotische, antivirale und Antitumor-Eigenschaften
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(4,5-Dihydro-4-oxo-2-thiazolyl)amino]benzoesäure beinhaltet typischerweise die Bildung des Thiazolrings, gefolgt von seiner Anbindung an die Benzoesäuregruppe. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion eines Thioamids mit einem α-Halogenketon den Thiazolring ergeben, der dann mit Benzoesäurederivaten gekoppelt werden kann .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Katalysatoren und Lösungsmittel werden ausgewählt, um die Effizienz zu maximieren und die Umweltbelastung zu minimieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be coupled with benzoic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(4,5-Dihydro-4-oxo-2-thiazolyl)amino]benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiazolring kann unter bestimmten Bedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um den Thiazolring oder die Benzoesäuregruppe zu modifizieren.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring oder am Thiazolring auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden basierend auf der gewünschten Transformation optimiert .
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am aromatischen Ring oder am Thiazolring einführen können .
Wissenschaftliche Forschungsanwendungen
2-[(4,5-Dihydro-4-oxo-2-thiazolyl)amino]benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle mit potentiellen biologischen Aktivitäten.
Biologie: Untersucht auf ihre antimikrobiellen und antiviralen Eigenschaften, wodurch sie ein Kandidat für die Entwicklung neuer Medikamente ist.
Medizin: Untersucht auf ihr Potenzial als Antitumormittel aufgrund ihrer Fähigkeit, bestimmte Enzyme und Signalwege zu hemmen, die an der Proliferation von Krebszellen beteiligt sind.
Industrie: Einsatz bei der Synthese von Farbstoffen, Fungiziden und anderen Industriechemikalien.
Wirkmechanismus
Der Wirkmechanismus von 2-[(4,5-Dihydro-4-oxo-2-thiazolyl)amino]benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Thiazolring kann mit Enzymen und Proteinen interagieren und deren Aktivität hemmen. Beispielsweise kann er Enzyme hemmen, die an der Synthese der mikrobiellen Zellwand beteiligt sind, was zu antimikrobiellen Effekten führt. Die Verbindung kann auch in Krebszellen die Mechanismen der DNA-Replikation und -Reparatur stören, was zu ihrer Antitumoraktivität beiträgt .
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The compound can also interfere with DNA replication and repair mechanisms in cancer cells, contributing to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfathiazol: Ein antimikrobielles Medikament mit einem Thiazolring.
Ritonavir: Ein antiretrovirales Medikament, das einen Thiazolring enthält.
Abafungin: Ein Antimykotikum mit einem Thiazolring.
Einzigartigkeit
2-[(4,5-Dihydro-4-oxo-2-thiazolyl)amino]benzoesäure ist einzigartig aufgrund ihrer spezifischen Kombination aus einer Benzoesäuregruppe und einem Thiazolring. Diese Struktur verleiht ihr besondere chemische und biologische Eigenschaften, wodurch sie ein vielseitiges Molekül für verschiedene Anwendungen ist. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihr Potenzial in der medizinischen Chemie heben sie von anderen ähnlichen Verbindungen ab .
Eigenschaften
Molekularformel |
C10H8N2O3S |
|---|---|
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
2-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-4-2-1-3-6(7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13) |
InChI-Schlüssel |
OLGRCFTYVAOPAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=NC2=CC=CC=C2C(=O)O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12115296.png)
![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)
![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)
![2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane](/img/structure/B12115320.png)


![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)


![6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115337.png)
![2-(4-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12115341.png)


